N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a chromene core with a carboxamide group, a tetrahydrothiophene ring, and an ethylbenzyl substituent, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the chromene derivative is reacted with an appropriate amine in the presence of coupling agents like EDCI or DCC.
Attachment of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be incorporated through a cyclization reaction involving a thiol and an appropriate alkene or alkyne precursor.
Addition of the Ethylbenzyl Substituent: The ethylbenzyl group is typically introduced via a nucleophilic substitution reaction, where the amine group of the intermediate compound reacts with an ethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom of the tetrahydrothiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group of the chromene core, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industrial applications, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the tetrahydrothiophene ring, which may result in different chemical and biological properties.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the ethylbenzyl substituent, potentially affecting its reactivity and interactions.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which may influence its steric and electronic properties.
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its combination of structural features. The presence of the tetrahydrothiophene ring, ethylbenzyl substituent, and chromene core provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25NO5S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO5S/c1-3-17-5-7-18(8-6-17)14-25(19-10-11-31(28,29)15-19)24(27)23-13-21(26)20-9-4-16(2)12-22(20)30-23/h4-9,12-13,19H,3,10-11,14-15H2,1-2H3 |
InChI Key |
QMKIDUNTSALOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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